
5,6-Dimethylbenz(c)acridine
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Overview
Description
5,6-Dimethylbenz©acridine is a polycyclic aromatic hydrocarbon with the molecular formula C19H15N. It is a derivative of acridine, characterized by the presence of two methyl groups at the 5th and 6th positions of the benzene ring fused to the acridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of 5,6-Dimethylbenz©acridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
K-Region Reactivity with Electrophilic Agents
The K-region (positions 5–6) of 5,6-dimethylbenz(c)acridine exhibits nucleophilic character due to the π-electron density distribution. This property governs its reactivity with electrophilic reagents such as osmium tetroxide (OsO₄):
Reaction with Osmium Tetroxide
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Mechanism : The K-region undergoes a second-order addition reaction with OsO₄, forming a diol-osmate intermediate.
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Kinetics : Reaction rate constants (k) correlate with the π-electron density at the K-region (Table 1) .
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Steric Effects : Methyl substituents at positions 5 and 6 enhance reactivity by increasing electron density, but bulky groups (e.g., 7,11-dimethyl derivatives) introduce steric hindrance, reducing reaction rates .
Table 1: K-Region Reactivity and Biological Activity of Benz[c]acridines
Compound | Charge in K-Region | k (L/mol·s) | Carcinogenicity | Mutagenicity (revertants/nmol) |
---|---|---|---|---|
5,6-Dimethylbenz[c]acridine | 0.92 | 5.2×10−3 | High | 1,200 |
Benz[c]acridine | 0.88 | 3.1×10−3 | Moderate | 850 |
7-Methylbenz[c]acridine | 0.85 | 2.8×10−3 | Low | 450 |
Data derived from osmium tetroxide reactivity assays and Salmonella typhimurium mutagenicity tests .
Metabolic Activation to Proximate Carcinogens
This compound requires metabolic activation to exert mutagenic or carcinogenic effects. Key pathways include:
Formation of 5,6-Epoxides
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Mechanism : Cytochrome P450 enzymes oxidize the K-region to form 5,6-epoxides, which are electrophilic intermediates capable of binding DNA (Fig. 1) .
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Enzymatic Detoxification : Epoxide hydrolases convert epoxides to less reactive diols, while glutathione-S-transferases facilitate conjugation for excretion .
5 6 Dimethylbenz c acridineCYP4505 6 EpoxideDNAAdducts
Oxidation to o-Quinones
Aldo-keto reductases (AKR1C2, AKR1C3) further oxidize dihydrodiol metabolites to reactive o-quinones, generating oxidative stress and DNA damage .
Halogenation and Substitution Reactions
The aromatic system undergoes electrophilic substitution, primarily at position 7, due to methyl-directed reactivity:
Chlorination
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Reagent : Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃).
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Product : 7-Chloro-5,6-dimethylbenz(c)acridine, a potent antitumor agent.
Nitration
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Reagent : HNO₃/H₂SO₄.
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Product : Nitro derivatives show enhanced DNA intercalation but reduced solubility .
Comparative Reactivity with Analogues
The methyl groups at positions 5 and 6 uniquely influence reactivity compared to other benzacridines:
Table 2: Reactivity Trends in Benz[c]acridine Derivatives
Compound | K-Region Reactivity (k) | Metabolic Activation Efficiency |
---|---|---|
5,6-Dimethylbenz[c]acridine | 5.2×10−3 | High (Epoxidation) |
7-Chloro Derivative | 4.8×10−3 | Moderate (Quinone Formation) |
Unsubstituted Benz[c]acridine | 3.1×10−3 | Low |
Higher k values correlate with increased mutagenic and carcinogenic potential .
Key Research Findings
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Steric Effects : The 5,6-dimethyl configuration optimizes K-region reactivity without steric hindrance, unlike 7,11-dimethyl analogues .
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Metabolic Pathways : Dual activation via epoxidation and quinone formation explains its potent carcinogenicity .
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Synthetic Utility : Chlorination at position 7 retains bioactivity while improving pharmacokinetic properties.
Scientific Research Applications
5,6-Dimethylbenz©acridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethylbenz©acridine primarily involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound’s planar structure allows it to interact with various molecular targets through π-stacking interactions .
Comparison with Similar Compounds
Similar Compounds
- 5,10-Dimethylbenzo©acridine
- 7,9-Dimethylbenz©acridine
- 7-(1-Piperidinyl)-5,6-dihydrobenzo©acridine dihydrochloride
Comparison
Compared to other similar compounds, 5,6-Dimethylbenz©acridine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. For instance, the presence of methyl groups at the 5th and 6th positions may enhance its ability to intercalate into DNA and interact with specific molecular targets .
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 5,6-Dimethylbenz(c)acridine derivatives?
Answer:
A one-pot, three-component cyclocondensation method using 1-naphthylamine, dimidone, and substituted aldehydes with Al-SBA-15 as a heterogeneous catalyst is highly efficient. This approach minimizes reaction steps, avoids chromatographic purification, and achieves yields >85% . Key steps include:
- Catalyst synthesis via hydrothermal methods under autogenous pressure.
- Characterization of the catalyst by PXRD, SEM, FT-IR, and BET surface area analysis to confirm structural integrity and porosity.
- Reusability of the catalyst for ≥5 cycles without significant activity loss.
For acridine core synthesis, the Bernthsen method (diarylamine condensation with carboxylic acids/ZnCl₂ at 200–270°C) remains foundational, though polyphosphoric acid can reduce reaction temperatures .
Q. Basic: How should researchers characterize this compound and its derivatives?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR to confirm methyl group positions and aromatic proton environments.
- FT-IR for identifying N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
- Chromatographic Purity : Use HPLC with UV detection (λ = 254–280 nm) to assess purity, leveraging acridine’s inherent fluorescence for trace detection .
- Thermal Stability : DSC/TGA to determine melting points (~218–220°C) and decomposition profiles .
Q. Basic: What in vitro assays evaluate the DNA-binding potential of this compound?
Answer:
- Fluorescence Quenching : Monitor reductions in ethidium bromide or acridine orange fluorescence upon competitive DNA intercalation .
- Electrophoretic Mobility Shift Assay (EMSA) : Detect changes in plasmid DNA migration due to ligand-induced supercoiling .
- X-ray Crystallography : Resolve intercalation geometry in DNA co-crystals (e.g., d(CGATCG)₂ complexes) .
Q. Advanced: How can contradictions in mutagenicity data between bacterial and mammalian systems be resolved?
Answer:
Conflicting results (e.g., Salmonella TA100 mutagenicity vs. inconclusive mammalian cell clastogenicity) arise from metabolic activation differences:
- Metabolic Activation : Use rat liver S9 microsomes (Aroclor-induced) to replicate pro-carcinogen activation pathways .
- Comparative Assays :
Table 1: Mutagenicity Data Comparison
System | Result (Revertants/µg) | Metabolic Activation Required? | Reference |
---|---|---|---|
S. typhimurium TA100 | 95 | Yes | |
Chinese Hamster V79–6 | Inconclusive | Yes |
Q. Advanced: What metabolic pathways contribute to this compound’s carcinogenicity?
Answer:
- Phase I Metabolism : Cytochrome P450-mediated oxidation forms 5,6-dihydrodiol and 5,6-oxide metabolites. The dihydrodiol is inactive, while the oxide exhibits weak mutagenicity .
- Bay-Region Epoxidation : Diol-epoxide adducts (e.g., 3,4-dihydrodiol-1,2-epoxide) covalently bind DNA bases (deoxyadenosine/deoxycytidine), causing mutations .
- Competitive Inhibition : Co-incubation with benzo[a]pyrene reduces metabolic activation, suggesting shared P450 isoforms (e.g., CYP1A1/1B1) .
Methodological Note : Use HPLC-MS/MS to quantify dihydrodiol/epoxide metabolites in microsomal incubations .
Q. Advanced: How can catalytic systems be optimized for synthesizing this compound derivatives?
Answer:
- Catalyst Screening : Test mesoporous materials (e.g., SBA-15 vs. MCM-41 ) for acid site density and pore size effects on yield .
- Solvent-Free Conditions : Reduce environmental impact and improve atom economy by eliminating DMF/toluene .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and scalability .
Key Parameters :
Properties
CAS No. |
2422-78-8 |
---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
5,6-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H15N/c1-12-13(2)17-11-14-7-3-6-10-18(14)20-19(17)16-9-5-4-8-15(12)16/h3-11H,1-2H3 |
InChI Key |
VBWNCLOOLHYFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C14)C |
Origin of Product |
United States |
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